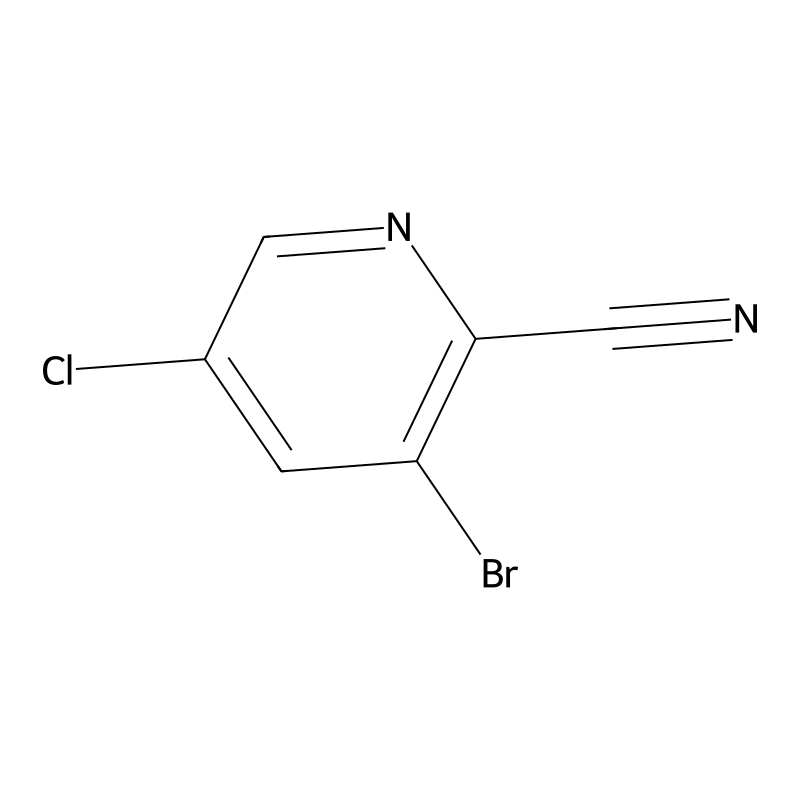

3-Bromo-5-chloropyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in various chemical databases like PubChem [], and suppliers offer it as a research chemical, no published scientific research directly mentions its utilization in specific scientific investigations.

Potential Applications (based on structural similarity):

Given the structural features of 3-Bromo-5-chloropyridine-2-carbonitrile, researchers might explore its potential applications in areas related to:

- Medicinal Chemistry: Pyridine derivatives, including those with halogen and cyano groups, have been investigated for their potential biological activities, such as antibacterial, antifungal, and antitumor properties [, ]. However, there is no specific evidence linking 3-Bromo-5-chloropyridine-2-carbonitrile to these applications.

- Material Science: Pyridine-based molecules are sometimes explored for their potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) or photovoltaics. However, similar to medicinal chemistry, there is no current research specifically focused on 3-Bromo-5-chloropyridine-2-carbonitrile in this context.

3-Bromo-5-chloropyridine-2-carbonitrile is an aromatic heterocyclic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a cyano group at the 2-position. Its chemical formula is CHBrClN, and it has a molecular weight of approximately 221.45 g/mol. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in pharmaceutical development, owing to its reactive functional groups that facilitate various chemical transformations .

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making this compound a valuable precursor for synthesizing more complex molecules.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in medicinal chemistry.

- Reduction Reactions: The cyano group can be reduced to amines, which are crucial in the synthesis of various pharmaceuticals .

The compound exhibits notable biological activities, particularly as a pharmaceutical intermediate. It has been investigated for its potential in modulating beta-secretase enzyme activity, which is relevant in treating Alzheimer’s disease and other cognitive disorders. The structural features of 3-bromo-5-chloropyridine-2-carbonitrile contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 3-bromo-5-chloropyridine-2-carbonitrile:

- Halogenation of Pyridine Derivatives: Starting from pyridine, bromination and chlorination can be executed under controlled conditions to introduce the respective halogens.

- Nitrile Formation: The cyano group can be introduced via nucleophilic substitution or by reacting with cyanogen bromide.

- Multi-step Synthesis: A combination of halogenation, followed by nitration and subsequent reactions, can yield the desired compound efficiently .

3-Bromo-5-chloropyridine-2-carbonitrile serves multiple applications:

- Pharmaceutical Synthesis: It is extensively used as an intermediate in the production of various pharmaceuticals, particularly those targeting neurodegenerative diseases.

- Research and Development: The compound is utilized in organic synthesis research to develop new chemical entities with potential therapeutic effects.

- Chemical Manufacturing: It is employed in the production of agrochemicals and other fine chemicals due to its versatile reactivity .

Interaction studies involving 3-bromo-5-chloropyridine-2-carbonitrile focus on its biological activity and binding affinity with specific enzymes or receptors. Notably, it has been shown to interact with beta-secretase, influencing enzyme activity and offering insights into potential therapeutic applications against Alzheimer’s disease. Further studies are required to elucidate its mechanism of action and optimize its efficacy as a drug candidate .

Several compounds share structural similarities with 3-bromo-5-chloropyridine-2-carbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-chloropyridine | Similar halogenated pyridine | Different substitution pattern affecting reactivity |

| 5-Bromo-2-chloropyridine | Halogens at different positions | Potentially different biological activities |

| 3-Chloro-5-fluoropyridine | Fluorine instead of bromine | Fluorine may enhance lipophilicity and bioavailability |

| 4-Bromo-3-chloropyridine | Variation in halogen placement | Different reactivity profile |

The uniqueness of 3-bromo-5-chloropyridine-2-carbonitrile lies in its specific combination of bromine and chlorine substituents along with the cyano group, which provides distinct chemical reactivity and biological activity compared to these similar compounds .